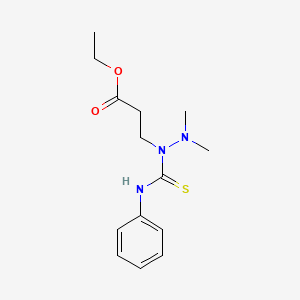

Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester

Description

Properties

CAS No. |

96804-66-9 |

|---|---|

Molecular Formula |

C14H21N3O2S |

Molecular Weight |

295.40 g/mol |

IUPAC Name |

ethyl 3-[dimethylamino(phenylcarbamothioyl)amino]propanoate |

InChI |

InChI=1S/C14H21N3O2S/c1-4-19-13(18)10-11-17(16(2)3)14(20)15-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,15,20) |

InChI Key |

JJYYSFZGZQNDPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN(C(=S)NC1=CC=CC=C1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Hydrazinolysis of Propanoic Acid Esters

A common initial step is the reaction of a methyl or ethyl propanoate derivative with hydrazine hydrate under reflux conditions in ethanol or another suitable solvent. This converts the ester group into the corresponding hydrazide intermediate, which is crucial for further functionalization.

Azide Coupling and Amino Substitution

The hydrazide intermediate can be converted into an azide derivative by reaction with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperature (0 °C). The in situ generated azide is then reacted with primary or secondary amines to form N-alkyl or N-aryl substituted hydrazino derivatives.

Activation of Hydroxyl or Carboxyl Groups

To facilitate coupling reactions, hydroxyl groups on the propanoic acid derivatives can be transformed into better leaving groups such as trichloroacetimidates or acetates by reaction with trichloroacetonitrile or acetic anhydride, respectively, in the presence of catalysts like DBU or DMAP.

Esterification and Hydrolysis

Esterification of the carboxylic acid group to form ethyl esters can be achieved by standard methods such as Fischer esterification using ethanol and acid catalysts or by transesterification of methyl esters.

Hydrolysis of esters to acids or vice versa is performed under controlled alkaline or acidic conditions, often using KOH or NaOH in aqueous alcohol mixtures at elevated temperatures (e.g., 50–80 °C).

One-Pot Synthesis Approaches

Some advanced methods employ one-pot synthesis strategies where multiple steps such as cyclization, addition, and esterification occur sequentially in a single reaction vessel to improve yield and simplify operations.

- For example, the preparation of related propionic acid derivatives involves heating cyclopentanone with morpholine, followed by acrylate addition and hydrolysis to yield the target acid and ester with yields ≥90%.

Detailed Reaction Conditions and Yields

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the structure of intermediates and final products, showing characteristic chemical shifts for methyl, methylene, hydrazino, and aromatic protons and carbons.

- The use of coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) facilitates peptide bond formation between carboxylic acids and amino acid esters, which can be adapted for hydrazino derivatives.

- The one-pot synthesis method improves industrial feasibility by simplifying the process and increasing yield, reducing the need for intermediate purification steps.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydrazino and phenylamino groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydrazino and phenylamino groups are key functional groups that interact with enzymes and receptors, influencing biological processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 10374-68-2

- Molecular Formula: C₁₁H₁₃NO₂S

- Molecular Weight : 223.29 g/mol

- Structure: Features an ethyl ester backbone with a 2,2-dimethyl hydrazine group substituted by a phenylamino-thioxomethyl moiety at the β-position .

Physicochemical Properties :

Key Functional Groups :

- Ethyl ester : Enhances lipophilicity.

- Thioamide (C=S) : Imparts metal-chelating and nucleophilic reactivity.

Comparison with Structurally Similar Compounds

Propanoic Acid, 3-(Butylamino)-3-thioxo-, Ethyl Ester (CAS 57005-83-1)

- Molecular Formula: C₉H₁₇NO₂S

- Molecular Weight : 203.3 g/mol

- Key Differences: Replaces the phenylamino-hydrazine group with a butylamino-thioxo moiety. Impact: Reduced aromaticity and molecular weight, leading to lower boiling point (predicted) and altered solubility in polar solvents .

- Applications: Limited data, but the simpler structure suggests use as a synthetic intermediate rather than a bioactive agent.

Propanoic Acid, 2-(Methoxyimino)-3-(Phenylmethoxy)-, Ethyl Ester (CAS 213908-94-2)

- Molecular Formula: C₁₃H₁₇NO₄

- Molecular Weight : 251.28 g/mol

- Key Differences: Contains methoxyimino and benzyloxy groups instead of thioamide-hydrazine. Impact: Increased polarity (PSA = 61.36 Ų) due to oxygen-rich substituents, enhancing solubility in aqueous media .

- Reactivity: Likely participates in oxidation reactions due to the imino group, unlike the thioamide in the target compound.

Propanoic Acid, 2-[(2,4-Dinitrophenyl)hydrazono]-, Methyl Ester (CAS 62740-61-8)

- Molecular Formula : C₁₀H₁₀N₄O₆

- Molecular Weight : 282.06 g/mol

- Key Differences :

- Applications : Commonly used in spectrophotometric analysis of carbonyl compounds due to the chromophoric nitro group.

Propanoic Acid, 3-[[2-Amino-2-oxo-1-(Phenylmethyl)ethyl]amino]-3-oxo-, Methyl Ester (CAS 87128-28-7)

- Molecular Formula : C₁₄H₁₇N₃O₃

- Molecular Weight : 275.30 g/mol

- Key Differences :

- Bioactivity: Potential antimicrobial properties, as seen in related propanoic acid esters .

Comparative Analysis Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Functional Groups | Predicted Boiling Point (°C) | PSA (Ų) | Notable Applications |

|---|---|---|---|---|---|---|

| Target Compound (10374-68-2) | C₁₁H₁₃NO₂S | 223.29 | Thioamide, Hydrazine, Phenyl | 321.7 | 38.33 | Synthetic intermediate, Chelation |

| 3-(Butylamino)-3-thioxo- (57005-83-1) | C₉H₁₇NO₂S | 203.3 | Butylamino, Thioamide | ~300 (predicted) | 38.33 | Intermediate |

| 2-(Methoxyimino)-3-(Phenylmethoxy)- (213908-94-2) | C₁₃H₁₇NO₄ | 251.28 | Methoxyimino, Benzyloxy | ~350 (predicted) | 61.36 | Oxidation studies |

| 2-[(2,4-Dinitrophenyl)hydrazono]- (62740-61-8) | C₁₀H₁₀N₄O₆ | 282.06 | Dinitrophenyl, Hydrazone | >350 | 136.97 | Analytical chemistry |

| 3-[[2-Amino-2-oxo-1-(Phenylmethyl)ethyl]amino]- (87128-28-7) | C₁₄H₁₇N₃O₃ | 275.30 | Amide, Phenylmethyl | ~330 (predicted) | 85.58 | Antimicrobial research |

Biological Activity

Propanoic acid derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. Specifically, Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester (CAS Number: 96804-18-1) has been explored for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its structural features, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- SMILES : CN(C)N(CCC(=O)O)C(=O)NC1=CC=CC=C1

The presence of a thioxomethyl group and a hydrazino moiety suggests potential reactivity that could be exploited for biological activity.

The biological activity of propanoic acid derivatives often involves modulation of enzyme activity, interaction with cellular receptors, and influence on metabolic pathways. For this specific compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives with hydrazine functionalities can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic enzymes.

- Anticancer Potential : Compounds containing thioxomethyl groups have shown promise in selectively targeting cancer cells by inducing apoptosis or inhibiting proliferation pathways.

Toxicological Profile

A study reported an LD50 value of 2425 mg/kg in mice via intraperitoneal administration, indicating a relatively high threshold for acute toxicity . However, detailed toxicological data remains sparse.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Toxicity | LD50 = 2425 mg/kg (mouse model) |

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of propanoic acid derivatives. The compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated that treatment with the compound led to a significant reduction in cell viability compared to control groups. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.